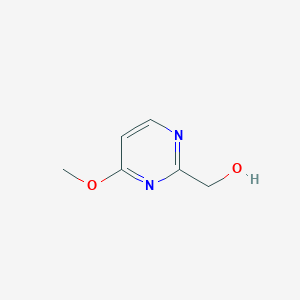
(4-Methoxypyrimidin-2-yl)methanol
Vue d'ensemble
Description
“(4-Methoxypyrimidin-2-yl)methanol” is a chemical compound with the CAS Number: 344353-70-4 . It has a molecular weight of 140.14 . The IUPAC name for this compound is (4-methoxy-2-pyrimidinyl)methanol . The InChI Code for this compound is 1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI Code: 1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 . This indicates that the compound consists of 6 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .
Physical And Chemical Properties Analysis
It is stored at a temperature of 4 degrees Celsius . The compound is shipped at normal temperature .
Applications De Recherche Scientifique
Herbicide Residue Quantitation
(4-Methoxypyrimidin-2-yl)methanol derivatives are utilized in agricultural chemistry, particularly in the creation of deuterium-substituted compounds for herbicides. These compounds serve as isotope internal standards for quantifying herbicide residue in agricultural products and foodstuff, ensuring quality and safety in the agrochemical industry (Yang Zheng-mi, 2014).
Solubility Studies
The compound's solubility has been extensively studied, providing valuable data for its applications in various solvent systems. Studies reveal insights into its solubility behavior in different solvents and temperatures, contributing to our understanding of its properties and potential applications in chemical processes (Yong-Jie Liu et al., 2010).
Safety and Hazards
The safety information for “(4-Methoxypyrimidin-2-yl)methanol” includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . These statements provide guidance on how to handle the compound safely .
Mécanisme D'action
Target of Action
It is known that similar compounds interact with the cytochrome p450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and toxins.
Mode of Action
It is suggested that compounds like this may interact with their targets, such as cytochrome p450 enzymes, and induce changes in their activity . This interaction could potentially alter the metabolic pathways within the cell, leading to various downstream effects.
Biochemical Pathways
It is suggested that similar compounds can influence the activity of cytochrome p450 enzymes , which are involved in a wide range of biochemical pathways, including drug metabolism and synthesis of cholesterol, steroids, and other lipids.
Result of Action
It is suggested that similar compounds can influence the activity of cytochrome p450 enzymes , potentially altering cellular metabolism and leading to various downstream effects.
Propriétés
IUPAC Name |
(4-methoxypyrimidin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2/c1-10-6-2-3-7-5(4-9)8-6/h2-3,9H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSCYRVSSVHBQJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10532529 | |
| Record name | (4-Methoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
344353-70-4 | |
| Record name | (4-Methoxypyrimidin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10532529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(3,4-difluorophenyl)ethyl]-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B1356349.png)

![5-[2-(4-Ethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356370.png)
![5-[2-(3,4-Dimethylphenoxy)ethyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1356371.png)
![9-((2,3-Dimethylbutan-2-yl)oxy)-9-borabicyclo[3.3.1]nonane](/img/structure/B1356378.png)


![3-Chloro-4-[4-(2-methylbutan-2-yl)phenoxy]aniline](/img/structure/B1356382.png)





